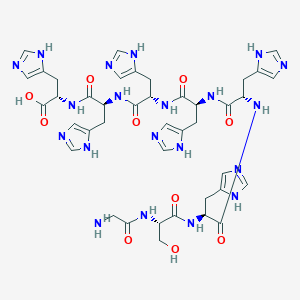
Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is a synthetic peptide composed of glycine, serine, and multiple histidine residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, and purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under certain conditions.
Reduction: Reduction reactions can be used to modify the peptide’s structure.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as DTT or TCEP.
Substitution: Various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
科学研究应用
Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound to study peptide chemistry and interactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its ability to bind metal ions and modulate biological processes.
Industry: Used in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine involves its ability to bind metal ions, particularly copper and zinc. This binding can modulate the redox activity of these metals and influence various biological pathways. The peptide can also interact with proteins and enzymes, affecting their function and stability.
相似化合物的比较
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar metal-binding properties.
Glycyl-L-histidyl-L-histidine: Another peptide with multiple histidine residues.
Uniqueness
Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is unique due to its extended sequence of histidine residues, which enhances its metal-binding capacity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
352210-27-6 |
|---|---|
分子式 |
C41H52N20O10 |
分子量 |
985.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C41H52N20O10/c42-7-34(63)55-33(14-62)40(69)60-30(4-24-11-46-18-52-24)38(67)58-28(2-22-9-44-16-50-22)36(65)56-27(1-21-8-43-15-49-21)35(64)57-29(3-23-10-45-17-51-23)37(66)59-31(5-25-12-47-19-53-25)39(68)61-32(41(70)71)6-26-13-48-20-54-26/h8-13,15-20,27-33,62H,1-7,14,42H2,(H,43,49)(H,44,50)(H,45,51)(H,46,52)(H,47,53)(H,48,54)(H,55,63)(H,56,65)(H,57,64)(H,58,67)(H,59,66)(H,60,69)(H,61,68)(H,70,71)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI 键 |
OJCZOTGJHMFFSS-MRNVWEPHSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CN |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


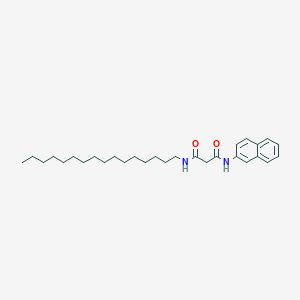
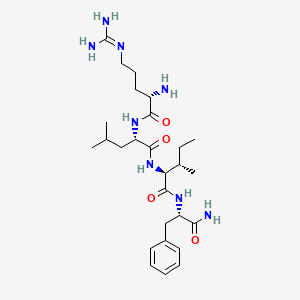
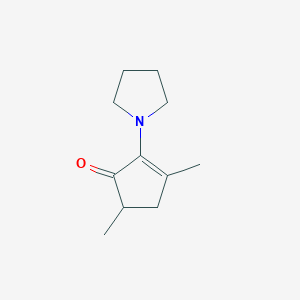

![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
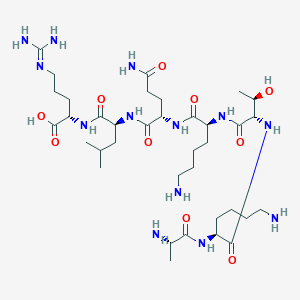


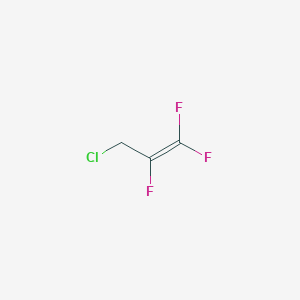




![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
